
2,3-Dihydrocalodenin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydrocalodenin B is a naturally occurring compound that can be isolated from the plant Knema globularia. It is known for its potent and non-competitive inhibition of α-glucosidase and α-amylase, with IC50 values of 1.1 and 2.6 μM, respectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrocalodenin B involves the isolation from natural sources such as Knema globularia. The detailed synthetic routes and reaction conditions are not extensively documented in the literature. the compound is typically extracted using organic solvents followed by chromatographic techniques to purify the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-established due to its natural origin. The primary method remains extraction from the plant source, which may not be scalable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydrocalodenin B undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Applications De Recherche Scientifique
2,3-Dihydrocalodenin B has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of metabolic enzymes such as α-glucosidase and α-amylase
Biology: The compound’s inhibitory effects on enzymes make it a valuable tool for studying metabolic pathways and enzyme kinetics
Medicine: Due to its potential in diabetes research, this compound is explored for developing new therapeutic agents for managing blood sugar levels
Industry: The compound’s natural origin and biological activity make it a candidate for developing natural product-based pharmaceuticals
Mécanisme D'action
2,3-Dihydrocalodenin B exerts its effects by non-competitively inhibiting the enzymes α-glucosidase and α-amylase. This inhibition prevents the breakdown of carbohydrates into glucose, thereby reducing blood sugar levels. The molecular targets include the active sites of these enzymes, where this compound binds and alters their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calodenin B: Another compound isolated from the same plant, known for its cytotoxic and antibacterial properties.
Fukugiside: A compound with similar enzyme inhibitory activities.
Uniqueness
2,3-Dihydrocalodenin B stands out due to its potent and specific inhibition of α-glucosidase and α-amylase, making it particularly valuable for diabetes research. Its non-competitive inhibition mechanism also differentiates it from other similar compounds .
Propriétés
Formule moléculaire |
C30H22O9 |
|---|---|
Poids moléculaire |
526.5 g/mol |
Nom IUPAC |
(E)-1-[(2S,3S)-3-(2,4-dihydroxybenzoyl)-4,6-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-7-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C30H22O9/c31-17-6-1-15(2-7-17)3-12-21(34)25-23(36)14-24(37)26-27(28(38)20-11-10-19(33)13-22(20)35)29(39-30(25)26)16-4-8-18(32)9-5-16/h1-14,27,29,31-33,35-37H/b12-3+/t27-,29-/m1/s1 |
Clé InChI |
UEDUNIPZSMPCMG-GDDDDNRJSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C3=C2O[C@@H]([C@H]3C(=O)C4=C(C=C(C=C4)O)O)C5=CC=C(C=C5)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C3=C2OC(C3C(=O)C4=C(C=C(C=C4)O)O)C5=CC=C(C=C5)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12370520.png)
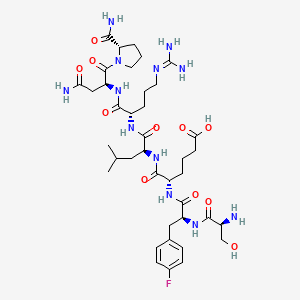
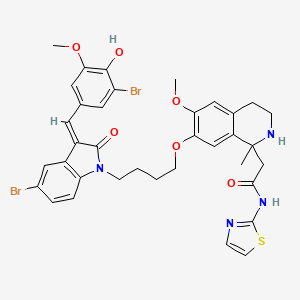
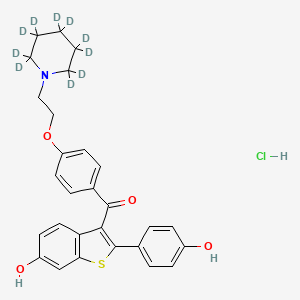

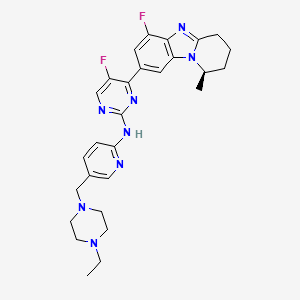

![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12370558.png)
![4-[2-[(E)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)ethenyl]-6-pyrrolidin-1-ylpyrimidin-4-yl]morpholine](/img/structure/B12370568.png)
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12370571.png)
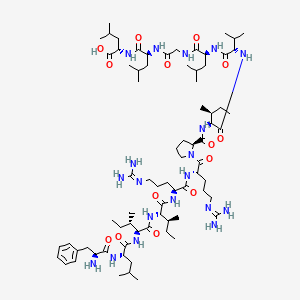
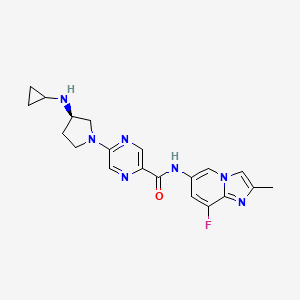
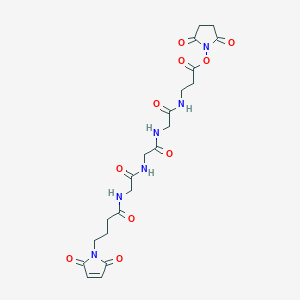
![6-[3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hexanoic acid](/img/structure/B12370607.png)
